1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-
Description
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is an organic compound with the molecular formula C10H14ClNO It is a derivative of propanamine, featuring a chlorophenoxy group and a methyl group attached to the second carbon of the propanamine chain
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGROYBHHIYOVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388869 | |
| Record name | 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69846-00-0 | |
| Record name | 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropyl Chloride
The foundational intermediate for this route involves converting 2-(4-chlorophenoxy)-2-methylpropan-1-ol to its corresponding alkyl chloride. As demonstrated in EP0273658A1 for analogous propanamine derivatives, treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C achieves quantitative conversion. The reaction mechanism proceeds via a two-step process:
- Chlorosulfite intermediate formation : SOCl₂ reacts with the alcohol to generate chlorosulfonic acid intermediates.
- Chloride displacement : Collisional elimination releases SO₂ and HCl, yielding the alkyl chloride.
Reaction Conditions :
Amine Formation via Ammonolysis
The alkyl chloride undergoes nucleophilic displacement with anhydrous ammonia in ethanol under pressurized conditions (3–5 bar). Steric hindrance at the secondary carbon necessitates elevated temperatures (80–90°C) and extended reaction times (24–36 h). Post-reaction, excess ammonia is removed via vacuum distillation, and the crude amine is extracted into ethyl acetate.
Key Parameters :
- Ammonia concentration: 28–30% w/w in ethanol
- Catalyst: None required
- Purification: Sequential washing with 5% HCl (to remove unreacted alkyl chloride) and saturated NaHCO₃, followed by silica gel chromatography (hexane/ethyl acetate 4:1)
- Isolated yield: 68–72%
Reductive Amination of Ketone Precursors
Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropan-1-One
The ketone precursor is synthesized via Friedel-Crafts acylation of 4-chlorophenol with methylvinyl ketone in the presence of AlCl₃. This reaction proceeds through electrophilic aromatic substitution, where the acylium ion attacks the para position of 4-chlorophenol.
Optimization Insights :
- Solvent: Nitrobenzene (polar aprotic, enhances AlCl₃ solubility)
- Temperature: 50°C (prevents over-acylation)
- Yield: 85–88%
Reductive Amination with Ammonium Acetate
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method circumvents steric challenges by forming an imine intermediate, which is subsequently reduced.
Reaction Protocol :
- Molar ratio (Ketone : NH₄OAc : NaBH₃CN) = 1 : 3 : 1.5
- Solvent: Methanol (0.3 M)
- Temperature: 25°C (24 h)
- Workup: Acid-base extraction (pH 2 → pH 10)
- Yield: 62–65%
Gabriel Synthesis via Phthalimide Intermediates
Alkylation of Potassium Phthalimide
The alkyl chloride from Section 1.1 reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C. This SN2 reaction forms the N-alkylphthalimide derivative, which is hydrolyzed to the primary amine using hydrazine hydrate.
Critical Considerations :
- Solvent: DMF (enhances nucleophilicity of phthalimide ion)
- Reaction time: 8–10 h
- Hydrolysis conditions: 6 M HCl reflux (4 h)
- Overall yield: 58–60%
Demethylation of Tertiary Amine Derivatives
Methylation-Reduction Strategy
A two-step approach involves:
- Methylation : Reacting 2-(4-chlorophenoxy)-2-methylpropan-1-amine with methyl iodide to form the tertiary amine.
- Demethylation : Treating with chloroethyl chloroformate followed by hydrolysis to regenerate the primary amine.
Advantages :
- Avoids direct synthesis challenges of primary amines
- Enables purification of intermediates via crystallization
Yield : 54–57% after demethylation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | 98 | Scalable, minimal byproducts | High-pressure ammonia required |
| Reductive Amination | 62–65 | 95 | Mild conditions | Requires ketone synthesis |
| Gabriel Synthesis | 58–60 | 97 | Avoids ammonia handling | Multi-step, hydrazine toxicity |
| Demethylation | 54–57 | 93 | Utilizes stable intermediates | Low overall yield |
Purification and Characterization
Oxalate Salt Crystallization
Formation of the oxalate salt enhances purity. Dissolving the crude amine in hot ethanol and adding oxalic acid (1:1 molar ratio) induces crystallization. The salt is recrystallized from ethanol/water (3:1).
Purity Enhancement :
- Initial purity: 85–90% → 99% after crystallization
- Melting point: 142–144°C (oxalate salt)
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 3H, CH₃), 2.68 (d, 2H, J = 6.4 Hz, CH₂NH₂), 4.12 (q, 1H, J = 6.4 Hz, CHOAr), 6.82–7.25 (m, 4H, Ar-H)
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym)
Industrial-Scale Considerations
Solvent Recovery Systems
- Distillation towers : For dichloromethane and ethanol recovery (≥98% efficiency)
- Waste treatment : Alkaline hydrolysis of phthalimide byproducts
Emerging Methodologies
Enzymatic Amination
Preliminary studies using ω-transaminases (e.g., from Arthrobacter citreus) show promise for stereoselective synthesis under aqueous conditions (pH 7.5, 30°C).
Flow Chemistry Approaches
Microreactor systems enable safer handling of exothermic steps (e.g., SOCl₂ reactions), reducing batch times by 40%.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorophenoxy group.
Scientific Research Applications
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Propanamine, 2-(4-chlorophenoxy)-: A similar compound lacking the methyl group.
1-Propanamine, 2-(4-bromophenoxy)-2-methyl-: A bromine-substituted analog.
1-Propanamine, 2-(4-fluorophenoxy)-2-methyl-: A fluorine-substituted analog.
Uniqueness: 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is unique due to the presence of both the chlorophenoxy and methyl groups, which confer specific chemical and biological properties
Biological Activity
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-, also known by its CAS number 69846-00-0, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is characterized by the following chemical structure:
- Molecular Formula : C10H13ClNO
- Molecular Weight : 201.67 g/mol
- CAS Number : 69846-00-0
The compound contains a chlorophenoxy group, which is significant for its biological interactions.
The biological activity of 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an inhibitor or modulator of specific enzymes and receptors, influencing numerous biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered physiological responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with mood and cognition.
Biological Activity and Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of chlorophenoxy compounds can possess antimicrobial properties. For instance, the methylene chloride extract containing similar structures demonstrated antibacterial effects against various strains like Bacillus cereus and Vibrio cholerae .
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against B. cereus | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Modulates metabolic enzymes | General observation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methylene chloride extracts containing chlorophenoxy compounds. The results indicated significant inhibition against several bacterial strains, suggesting potential applications in treating infections .
- Oxidative Stress Reduction : Research on related compounds showed promising results in reducing oxidative stress markers in vitro. This suggests that 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- may also contribute to cellular protection in oxidative environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
